![molecular formula C27H33N3O6 B13140673 (2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)
(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
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Overview
Description
(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid: is a complex organic compound that features a piperazine ring substituted with a fluorenylmethoxycarbonyl group and a tert-butoxycarbonyl-protected amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps, including the protection of functional groups, formation of the piperazine ring, and subsequent substitution reactions. The reaction conditions often require the use of specific reagents such as fluorenylmethoxycarbonyl chloride and tert-butoxycarbonyl chloride, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be employed to remove protective groups or to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorenylmethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to deprotected amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules and as a probe for studying enzyme-substrate interactions.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid exerts its effects involves interactions with specific molecular targets. The fluorenylmethoxycarbonyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- (2R)-3-[4-(benzyloxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- (2R)-3-[4-(methoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Uniqueness: The presence of the fluorenylmethoxycarbonyl group in (2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid imparts unique hydrophobic and steric properties, making it distinct from other similar compounds
Biological Activity
The compound (2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, often referred to as an Fmoc-protected amino acid, is significant in medicinal chemistry and peptide synthesis. This article explores its biological activity, mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fluorenylmethoxycarbonyl (Fmoc) group: A common protective group in peptide synthesis.
- Piperazine ring : Known for its pharmacological properties.
- Propanoic acid moiety : Contributes to its reactivity in peptide bond formation.
Molecular Formula : C₃₄H₄₃N₂O₇
Molecular Weight : 573.72 g/mol
Target Interactions
While specific targets for this compound are not fully elucidated, it is known to participate in:
- Peptide Bond Formation : The Fmoc group allows for the selective protection of amino acids during synthesis, facilitating the formation of peptide bonds under mild conditions.
- Potential Rho-Kinase Inhibition : Some studies suggest that structurally similar compounds may inhibit Rho-associated kinases, which are implicated in various diseases including cancer and cardiovascular disorders.
Pharmacological Properties
Peptide Synthesis
The compound is widely utilized in:
- Solid-phase peptide synthesis (SPPS) : Its stability under various conditions makes it an ideal candidate for synthesizing complex peptides.
Medicinal Chemistry
It serves as a building block for developing:
- Peptide-based drugs : The ability to form stable peptide bonds enhances its utility in drug design.
Case Studies
- Synthesis and Evaluation of Peptides : A study demonstrated the successful incorporation of this compound into peptides aimed at targeting specific biological pathways related to cancer treatment. The synthesized peptides showed promising bioactivity in vitro.
- Structure-Activity Relationship Studies : Research focusing on similar Fmoc-protected piperazine derivatives revealed correlations between structural modifications and biological activity, paving the way for optimized drug candidates with enhanced efficacy.
Data Table: Comparison of Biological Activities
Compound Name | Biological Activity | Mechanism |
---|---|---|
This compound | Antidepressant, Anticancer | Rho-Kinase inhibition, Serotonin receptor modulation |
4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazine | Antidepressant | Serotonin receptor interaction |
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-diazepane | Anticancer | Rho-Kinase inhibition |
Properties
Molecular Formula |
C27H33N3O6 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C27H33N3O6/c1-27(2,3)36-25(33)28-23(24(31)32)16-29-12-14-30(15-13-29)26(34)35-17-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23H,12-17H2,1-3H3,(H,28,33)(H,31,32)/t23-/m1/s1 |
InChI Key |
WURNFZDTXMOKNM-HSZRJFAPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CN1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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